molecular formula C19H17N3O3 B6045452 Methyl 2-[[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]amino]benzoate

Methyl 2-[[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]amino]benzoate

Cat. No.: B6045452
M. Wt: 335.4 g/mol
InChI Key: INNMGNGWRQCJKU-UHFFFAOYSA-N
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Description

Methyl 2-[[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]amino]benzoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This compound, in particular, has a complex structure that includes a pyrimidine ring, a hydroxyphenyl group, and a benzoate ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]amino]benzoate can be achieved through a multi-step process. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyphenyl group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Methyl 2-[[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]amino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]amino]benzoate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the pyrimidine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]amino]benzoate is unique due to its combination of a pyrimidine ring and a hydroxyphenyl group, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 2-[[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-12-11-17(21-15-9-5-3-7-13(15)19(24)25-2)22-18(20-12)14-8-4-6-10-16(14)23/h3-11,23H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNMGNGWRQCJKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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